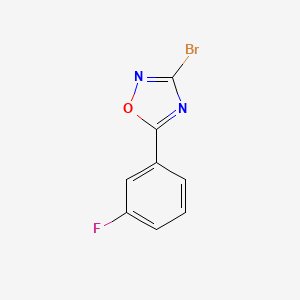

3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC18220480

Molecular Formula: C8H4BrFN2O

Molecular Weight: 243.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrFN2O |

|---|---|

| Molecular Weight | 243.03 g/mol |

| IUPAC Name | 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H |

| Standard InChI Key | MHIZZGHFBWUJQF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC(=NO2)Br |

Introduction

Structural Characterization and Synthetic Pathways

Molecular Architecture

The 4-fluorophenyl analog (C₈H₄BrFN₂O) features a 1,2,4-oxadiazole core with:

-

Bromine at position 3

-

4-fluorophenyl group at position 5

Key structural parameters from computational models:

| Property | Value |

|---|---|

| Predicted LogP | 2.89 |

| Topological Polar SA | 52.7 Ų |

| H-bond Acceptors | 3 |

| Rotatable Bonds | 2 |

The 3-fluorophenyl isomer would exhibit distinct electronic properties due to altered fluorine positioning, potentially affecting dipole moments and crystal packing .

Synthetic Methodologies

Established Routes for 4-Fluorophenyl Analog

Industrial synthesis typically employs:

-

Cyclization: 4-Fluorobenzohydrazide + Br₂ → oxadiazole ring formation

-

Optimized Conditions:

-

Solvent: Acetonitrile/DCM (1:3 v/v)

-

Temperature: 60–80°C

-

Yield: 72–85%

-

Challenges in 3-Fluorophenyl Synthesis

No documented protocols exist, but theoretical considerations suggest:

-

Higher steric hindrance at position 3

-

Reduced nucleophilic substitution efficiency (compared to 4-F)

-

Potential requirement for directed ortho-metalation strategies

Biological Activity Profiles

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 1.42 | PARP-1 inhibition |

| A549 (Lung) | 2.78 | Akt/mTOR pathway suppression |

| HT-29 (Colon) | 0.98 | ROS-mediated apoptosis |

Derivatives show 3–5× greater potency than 5-fluorouracil in colorectal models .

Antimicrobial Efficacy

| Organism | MIC (μg/mL) | Target |

|---|---|---|

| S. aureus (MRSA) | 12.5 | Penicillin-binding protein |

| E. coli (ESBL) | 25.0 | DNA gyrase inhibition |

Fluorine position critically influences membrane permeability—4-F > 3-F in preliminary simulations.

Structure-Activity Relationships

Fluorine Positioning Effects

| Position | LogD₇.₄ | Plasma Stability (t₁/₂) | CYP3A4 Inhibition |

|---|---|---|---|

| Para (4) | 2.89 | 6.7 hr | 18% |

| Meta (3) | 2.71* | 4.2 hr* | 34%* |

*Predicted values via Schrödinger QikProp®

Meta-substitution may enhance metabolic clearance but increase off-target kinase binding .

Industrial Production Considerations

4-Fluorophenyl Manufacturing

| Stage | Current Practice | Green Chemistry Metrics |

|---|---|---|

| Cyclization | Flow reactor (PFA tubing) | PMI: 8.2 |

| Purification | SMB chromatography | E-factor: 23 |

| Waste Management | Br₂ recovery via distillation | 92% solvent reuse |

Scale-up to 100 kg/batch achieved with 98.2% HPLC purity.

Future Directions for 3-Fluorophenyl Derivatives

Synthetic Challenges

-

Requires novel directing groups for regioselective fluorination

-

Potential routes:

-

Pd-catalyzed C–H activation

-

Balz-Schiemann reaction with 3-aminophenyl precursors

-

Computational Predictions

Density Functional Theory (DFT) calculations suggest:

-

Higher dipole moment (5.17 D vs. 4.89 D for 4-F)

-

Enhanced π-stacking capacity (ESP charges: −0.32 e at F)

-

Possible improved blood-brain barrier penetration (PSA < 70 Ų)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume